1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is a compound characterized by its unique structure and properties. It is classified as an organic compound, specifically a substituted pyrazole derivative, which is notable for the presence of a trifluoromethyl group. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science.
This compound falls under the category of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine typically involves several steps:
Technical details such as reaction conditions (temperature, time, solvents) and purification methods (e.g., column chromatography) are critical for achieving high yields and purity .
The molecular formula of 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is . The structure features a pyrazole ring substituted at the 3-position with a trifluoromethyl group and an ethylamine side chain at the 1-position.
Key structural data include:
The compound can participate in various chemical reactions typical for amines and heterocycles:
Technical details regarding reaction conditions, yields, and by-products are crucial for optimizing these reactions.
The mechanism of action for compounds like 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine often involves interactions with biological targets such as enzymes or receptors.
For example, it may inhibit specific enzymes involved in metabolic pathways or act as a ligand for receptors, thereby influencing cellular signaling processes. Data supporting these mechanisms typically arise from biochemical assays and molecular docking studies.
Key physical properties include:
Chemical properties include:
Relevant data from spectral analyses (e.g., Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy) provide insight into functional groups and molecular interactions .
The compound has various applications:
Research continues to uncover additional applications in fields such as agrochemicals and polymer science, highlighting the versatility of this compound in scientific exploration .
The strategic incorporation of trifluoromethyl groups into pyrazole rings profoundly influences their therapeutic potential through multiple mechanisms. The -CF₃ group is a strongly electron-withdrawing substituent that modulates the electron density of the pyrazole heterocycle, thereby enhancing hydrogen-bonding capabilities and dipole interactions with biological targets. This modification significantly improves pharmacokinetic properties by increasing lipophilicity (as measured by logP values) and enhancing metabolic stability against oxidative degradation pathways. These advantages are evidenced by the clinical success of numerous trifluoromethylpyrazole-containing drugs, including the anti-inflammatory celecoxib, the antifungal agent voriconazole, and the anticancer therapeutic erdafitinib [7] [9].
Recent research demonstrates that 3-trifluoromethylpyrazole derivatives exhibit remarkable antimicrobial activities. Compounds bearing this pharmacophore have shown potent growth inhibition against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, with minimum inhibitory concentrations (MICs) in the low μg/mL range. These derivatives demonstrate bactericidal effects in time-kill assays, moderate biofilm inhibition, and efficacy against metabolically dormant persister cells [2]. Beyond antibacterial applications, trifluoromethylpyrazole derivatives exhibit significant antiparasitic activity against neglected tropical disease pathogens, including Trypanosoma cruzi (Chagas disease), Trypanosoma brucei rhodesiense (sleeping sickness), and Leishmania infantum (visceral leishmaniasis), with whole-cell potency in the low micromolar range while maintaining selectivity over mammalian cells [9].
The therapeutic versatility of this chemotype extends to antifibrotic applications, particularly for idiopathic pulmonary fibrosis (IPF). Selective discoidin domain receptor (DDR1/2) inhibitors incorporating the 3-trifluoromethylpyrazole motif demonstrate potent kinase inhibition (IC₅₀ < 10 nM), favorable pharmacokinetic profiles, and significant in vivo efficacy in bleomycin-induced pulmonary fibrosis models. These compounds achieve therapeutic effects at doses significantly lower than clinically approved IPF treatments like nintedanib, highlighting their translational potential [7].
The molecular architecture of 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine contains strategically positioned functional groups that collectively enhance its drug discovery applications. The scaffold features three key components: (1) a pyrazole heterocycle providing aromatic character and hydrogen-bonding capability, (2) an electron-deficient trifluoromethyl group at the 3-position that enhances metabolic stability and binding interactions, and (3) a flexible ethylamine side chain at the 4-position that serves as a versatile synthetic handle for further derivatization [4] [7].
Table 2: Therapeutic Applications of Trifluoromethylpyrazole Derivatives
Therapeutic Area | Biological Activity | Key Findings |
---|---|---|
Anti-infective Agents | Antibacterial (Gram-positive pathogens) | MICs: 0.5–4 μg/mL against MRSA; biofilm disruption; low resistance development |
Antiparasitic Compounds | Anti-trypanosomal/anti-leishmanial | IC₅₀: 1–5 μM against T. cruzi, T. brucei; selectivity index >30 vs. mammalian cells |
Antifibrotic Therapeutics | DDR1/2 kinase inhibition | IC₅₀ < 10 nM; in vivo efficacy in pulmonary fibrosis models at 50 mg/kg doses |
Antifungal Agents | Fungal growth inhibition | Active against C. albicans and A. niger; structural similarity to clinical azoles |
The ethylamine side chain significantly enhances the molecule's versatility in medicinal chemistry. The primary amine functionality readily participates in condensation reactions, acylation, reductive amination, and urea/thiourea formations, enabling rapid generation of structural diversity. This synthetic accessibility is evidenced by research demonstrating efficient conversion to amide derivatives, Schiff bases, and urea-linked bifunctional compounds with enhanced antimicrobial profiles. The amine's protonation state under physiological conditions also contributes to improved water solubility relative to non-aminated analogs, addressing a common limitation of highly lipophilic fluorinated compounds [9].
Conformational analysis reveals that the trifluoromethyl group adjacent to the pyrazole nitrogen creates a sterically demanding environment that influences molecular recognition processes. Docking studies demonstrate that the -CF₃ group occupies hydrophobic binding pockets in target enzymes, displacing water molecules and enhancing binding enthalpy. This effect is particularly advantageous in kinase inhibition, where the -CF₃ group adjacent to the hinge-binding region improves selectivity profiles against non-target kinases. When combined with the ethylamine moiety's vectorial flexibility, these features enable simultaneous engagement with both hydrophobic and polar regions of therapeutic targets [7].
Comparative studies between 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine and its N-methylated analog (1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine; CAS 1408279-85-5) reveal significant structure-activity relationship (SAR) differences. N-methylation reduces the compound's hydrogen-bond-donating capacity but increases steric bulk and lipophilicity (molecular weight increased to 193.17 g/mol; ClogP increased by approximately 0.5 units). These modifications translate to altered biological activity profiles, particularly against Gram-negative bacteria where penetration through outer membranes is enhanced. Such structural variations demonstrate how subtle molecular modifications of this scaffold can be employed to fine-tune pharmacological properties [5] [8].
Table 3: Structure-Activity Relationship Analysis of Key Structural Features
Structural Element | Physicochemical Influence | Biological Impact |
---|---|---|
3-Trifluoromethyl group | ↑ Lipophilicity (ClogP +0.9); ↑ metabolic stability | Enhanced target affinity; improved pharmacokinetics; bacterial biofilm disruption |
4-Ethylamine substituent | ↑ Water solubility; ↑ molecular polarity | Synthetic diversification; hydrogen-bond donation; salt formation capability |
Pyrazole NH at N1 position | Hydrogen-bond donor capability | Target interaction with kinase hinge regions; moderate acidity (pKa ~17) |
Aromatic pyrazole core | Planar conformation; π-π stacking capability | DNA intercalation (antimicrobials); hydrophobic pocket binding |
The molecule's structural features directly enable its diverse therapeutic applications. In antimicrobial derivatives, the protonatable amine group interacts with negatively charged bacterial membranes, facilitating cellular penetration. For kinase-targeted compounds, the pyrazole nitrogen serves as a hinge-binding element that anchors the molecule in the ATP-binding cleft while the -CF₃ group extends into a hydrophobic pocket. This binding mode is observed in discoidin domain receptor inhibitors where the trifluoromethylpyrazole core achieves >100-fold selectivity over related kinases like RET, AXL, and ALK [7]. The scaffold's structural versatility is further demonstrated by advanced derivatives like 1-{1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}ethan-1-amine (CAS 2228281-56-7), where conformational restriction through cyclopropyl introduction enhances target selectivity in antifibrotic applications [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0